3-Fluoro-9-azabicyclo[3.3.1]nonane
Overview
Description
3-Fluoro-9-azabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C8H14FN and its molecular weight is 143.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Properties
3-Fluoro-9-azabicyclo[3.3.1]nonane derivatives exhibit notable antimicrobial and antioxidant activities. The fluoro-substituted compounds demonstrate excellent levels of antioxidant, antibacterial, and antifungal activities, showing promise for future drug development with improved antimicrobial and antioxidant properties (Premalatha et al., 2013).
Catalytic Oxidation Applications
This compound has been utilized as an organocatalyst in the catalytic oxidation of alcohols to their corresponding carbonyl compounds, demonstrating a highly active nature compared to other compounds in this process (Shibuya et al., 2009).
Novel Synthesis Methods
There have been advances in the synthesis of this compound derivatives, including one-pot tandem Mannich annulation from aromatic ketones, paraformaldehyde, and dimethylamine, yielding good results in terms of efficiency and yield (Xiao Yi et al., 2018).
Synthesis of Functionalized Derivatives
Research also focuses on the synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives, facilitating the creation of natural-like products in one-pot reactions. This approach is beneficial for combinatorial and parallel syntheses of such products (Duan et al., 2021).
NMR Studies for Structural Analysis
Detailed NMR (Nuclear Magnetic Resonance) studies have been conducted on variously substituted 3-azabicyclo[3.3.1]nonan-9-ones. These studies provide insights into the electronic effects of methylation on the azabicycle and the orientation of substituents, which are critical for understanding the structural and electronic properties of these compounds (Park et al., 2011).
Potential in Antibacterial Agents
Novel derivatives of this compound have been synthesized and evaluated for their antibacterial activity, demonstrating significant growth inhibition against various bacterial strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus (Balaji et al., 2015).
Properties
IUPAC Name |
3-fluoro-9-azabicyclo[3.3.1]nonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELMZWZXYGWLCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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